molecular formula C29H38O8 B1675358 Lucidenic acid D CAS No. 98665-16-8

Lucidenic acid D

Cat. No.: B1675358
CAS No.: 98665-16-8
M. Wt: 514.6 g/mol
InChI Key: LTJSBYAKDOGXLX-JTJCPSTFSA-N
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Description

Lucidenic acid D is a highly oxidized lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.

Biochemical Analysis

Cellular Effects

Lucidenic Acid D has been found to exert effects on various types of cells and cellular processes. For instance, it can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . The exact mechanisms through which this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, are still being researched .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of how this compound exerts its effects at the molecular level are still being studied .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being investigated. Current research includes studying the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins . Research is ongoing to understand the effects of this compound on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes studying any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lucidenic acid D involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, reduction, and esterification reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound primarily relies on the cultivation of Ganoderma lucidum. Advanced bioengineering techniques, including the use of specific growth media and nutrient substrates, are employed to enhance the yield of lucidenic acids. Genetic manipulation of the mushroom strains is also explored to increase the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Lucidenic acid D undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may possess different pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a lead compound for the synthesis of new triterpenoid derivatives with enhanced biological activities.

    Biology: Studied for its role in modulating cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and neuroprotective effects. It has shown promise in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties

Comparison with Similar Compounds

Lucidenic acid D is unique among lucidenic acids due to its specific structural features and pharmacological properties. Similar compounds include:

This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications in various diseases.

Properties

IUPAC Name

(4R)-4-[(5R,10S,12S,13R,14R,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18,25H,8-13H2,1-7H3,(H,34,35)/t14-,16-,18+,25-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJSBYAKDOGXLX-JTJCPSTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631520
Record name (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98665-16-8
Record name Lucidenic acid D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98665-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidenic acid D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098665168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucidenic acid D2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=733508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5alpha,12beta)-12-(Acetyloxy)-4,4,14-trimethyl-3,7,11,15-tetraoxochol-8-en-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUCIDENIC ACID D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C2000605T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the origin of Lucidenic acid D and what other similar compounds have been found alongside it?

A1: this compound (D2) is a triterpenoid isolated from the fruiting bodies of the fungus Ganoderma lucidum (also known as Reishi mushroom). [, , ] This fungus is a source of various bioactive compounds, and several other triterpenoids, including ganoderic acids (e.g., ganoderic acids D, E, F, H) and other lucidenic acids (e.g., lucidenic acids D, E, F) have been isolated alongside this compound. [, , ]

Q2: What is known about the structural characteristics of this compound?

A2: While the provided abstracts don't detail the specific molecular formula and weight of this compound, they highlight that its structure was elucidated using spectral evidence, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, and two-dimensional (2D) NMR techniques. [, , ] These methods help determine the compound's structure by analyzing the magnetic properties of its atomic nuclei.

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